molecular formula C14H20O2 B13999694 2-[2-(Propan-2-yl)phenoxy]oxane CAS No. 112404-80-5

2-[2-(Propan-2-yl)phenoxy]oxane

Cat. No.: B13999694
CAS No.: 112404-80-5
M. Wt: 220.31 g/mol
InChI Key: COYWVGVIWOVRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Propan-2-yl)phenoxy]oxane is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a phenoxy group attached to an oxane ring, with an isopropyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propan-2-yl)phenoxy]oxane typically involves the reaction of 2-(Propan-2-yl)phenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where 2-(Propan-2-yl)phenol reacts with an oxane halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yl)phenoxy]oxane can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The oxane ring can be reduced to form corresponding alcohols or ethers.

    Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-(Propan-2-yl)phenoxy]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]oxane involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenoxy group and an oxane ring with an isopropyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

112404-80-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-propan-2-ylphenoxy)oxane

InChI

InChI=1S/C14H20O2/c1-11(2)12-7-3-4-8-13(12)16-14-9-5-6-10-15-14/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3

InChI Key

COYWVGVIWOVRBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.